2(1H)-Pyridinone, 3-methoxy-6-methyl-
Description
3-Methoxy-6-methyl-2(1H)-pyridinone is a substituted pyridinone derivative characterized by a methoxy group at position 3 and a methyl group at position 6 on the pyridinone ring. Pyridinones are lactam tautomers of pyridones, exhibiting unique electronic and steric properties due to their keto-enol tautomerism. Substitutions on the pyridinone scaffold significantly influence reactivity, solubility, and biological activity, making comparative analysis critical for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-methoxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(10-2)7(9)8-5/h3-4H,1-2H3,(H,8,9) |
InChI Key |
LDWKAKXKSXBDCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)OC |
Canonical SMILES |
CC1=CC=C(C(=O)N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-methoxy-6-methyl-2(1H)-pyridinone, highlighting differences in substituents, molecular properties, and experimental findings:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., 3-methoxy in the target compound) enhance electron-donating effects compared to hydroxyl groups, reducing hydrogen-bonding capacity and increasing lipophilicity. For example, 4-hydroxy-6-methyl-2(1H)-pyridinone has a lower fluorescence quantum yield (Φf ≈ 0.006) in alcohol mixtures compared to amino-substituted derivatives .
- Methyl and Acetyl Groups : Methyl groups (e.g., 6-methyl) improve steric bulk and metabolic stability, while acetyl groups (e.g., 3-acetyl) introduce electron-withdrawing effects, altering electronic transitions and fluorescence behavior .
Tautomerism and Fluorescence
- Lactam-Lactim Tautomerism: Pyridinones exhibit equilibrium between lactam (keto) and lactim (enol) forms. Substituents like methoxy or amino groups stabilize specific tautomers. For instance, 5-amino-1-methyl-2(1H)-pyridinone shows a high Φf of 0.42 in acetonitrile, whereas 6-methyl-2(1H)-pyridinone lacks significant fluorescence due to tautomeric instability .
- Comparison with Methoxypyridines: 2-Methoxypyridine derivatives (e.g., 2-methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine) lack the lactam ring but share similar electronic profiles, often serving as precursors in heterocyclic synthesis .
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